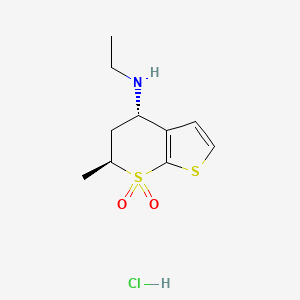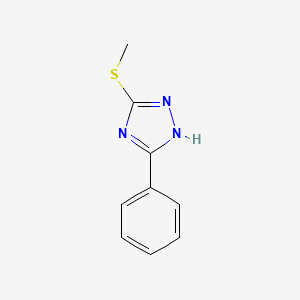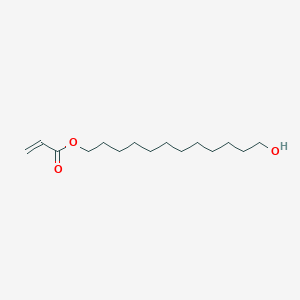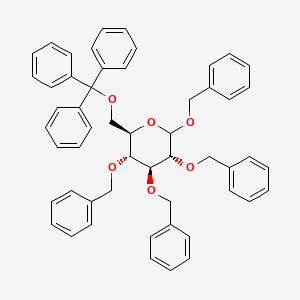
Desaminosulfonyl Dorzolamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desaminosulfonyl Dorzolamide Hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The hydrochloride salt form enhances its solubility and stability, making it suitable for ophthalmic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desaminosulfonyl Dorzolamide Hydrochloride involves several key steps. One common method starts with the preparation of the intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are used to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Desaminosulfonyl Dorzolamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Desaminosulfonyl Dorzolamide Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carbonic anhydrase inhibitors.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving carbonic anhydrase enzymes.
Medicine: It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. .
Wirkmechanismus
Desaminosulfonyl Dorzolamide Hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The compound binds reversibly to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons .
Vergleich Mit ähnlichen Verbindungen
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness
Uniqueness: Desaminosulfonyl Dorzolamide Hydrochloride is unique due to its enhanced solubility and stability, making it particularly effective for ophthalmic applications. Its specific inhibition of carbonic anhydrase II and IV also provides a targeted approach to reducing intraocular pressure with
Eigenschaften
Molekularformel |
C10H16ClNO2S2 |
|---|---|
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1 |
InChI-Schlüssel |
JSYZCOXSKIUEJK-KUSKTZOESA-N |
Isomerische SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl |
Kanonische SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)

![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)
